3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core with dichloro and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of Dichloro Groups: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Diazotization and Coupling: The phenyldiazenyl group is introduced via a diazotization reaction followed by coupling with aniline derivatives.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-N,N-diethyl-4-pyridazinamine
- 3,6-Dichloro-pyridazine-4-carboxylic acid dimethylamide
- 3-[({1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid
Uniqueness
3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
331948-58-4 |
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Molecular Formula |
C21H13Cl2N3OS |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
3,6-dichloro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2N3OS/c22-13-6-11-17-18(12-13)28-20(19(17)23)21(27)24-14-7-9-16(10-8-14)26-25-15-4-2-1-3-5-15/h1-12H,(H,24,27) |
InChI Key |
KZHAEINZUXXFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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